2-Cyano-6-hydroxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-cyano-6-hydroxybenzamide |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-2-1-3-6(11)7(5)8(10)12/h1-3,11H,(H2,10,12) |
InChI Key |
GRFBVDRZFCUXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano 6 Hydroxybenzamide and Analogous Structures
Classical Approaches in Benzamide (B126) and Nitrile Synthesis
Traditional methods for constructing benzamides and nitriles have been foundational in organic chemistry for over a century. These approaches, while sometimes requiring harsh conditions, remain relevant and widely used.
The formation of a benzamide can be achieved through the direct condensation of a benzoic acid derivative with an amine or ammonia. For a target like 2-Cyano-6-hydroxybenzamide, a potential precursor could be 2-cyano-6-hydroxybenzoic acid. The direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable and requires activation of the carboxylic acid.
Common strategies involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which then reacts readily with ammonia. Alternatively, coupling agents can be used to facilitate the direct condensation. For instance, studies on the acid-catalyzed condensation of benzamide with other reagents highlight the reactivity of the amide group, which is a consideration in multi-step syntheses. researchgate.netacs.org The synthesis of substituted benzamides often involves the reaction of a corresponding benzoyl chloride with an amine in the presence of a base like triethylamine. bldpharm.com More contemporary methods utilize reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with catalytic 4-(dimethylamino)pyridine (DMAP) to promote the condensation of carboxylic acids with a variety of nitrogen-containing compounds. nih.gov
A green and efficient method for preparing benzamide derivatives involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth, which acts as a reusable catalyst. mdpi.com
The conversion of a primary amide to a nitrile is a classic dehydration reaction. nih.gov This transformation is crucial for synthesizing nitriles from readily available amide precursors. If one were to synthesize this compound via this route, the starting material would be 6-hydroxyisophthalamide (the diamide (B1670390) of 6-hydroxyisophthalic acid), where one of the primary amide groups is selectively dehydrated.
This dehydration is typically accomplished using strong dehydrating agents. noaa.gov Common reagents for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). nih.govgoogle.com The reaction with thionyl chloride, for example, proceeds through the formation of an intermediate that facilitates the elimination of water. nist.gov More modern and milder methods have also been developed. mdpi.comnih.gov These include the use of reagents under Swern oxidation conditions ((COCl)₂-DMSO) or employing catalysts like zinc(II)triflate with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). noaa.gov
| Dehydrating Agent | Typical Conditions | Reference |
|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent | nih.govnoaa.gov |
| Thionyl Chloride (SOCl₂) | Refluxing in an inert solvent like benzene (B151609) or toluene | nih.govgoogle.com |
| Phosphorus Oxychloride (POCl₃) | Often used with a base like pyridine | nih.govnoaa.gov |
| Cyanuric Chloride | In DMF, good for N-protected α-amino-acid amides | noaa.gov |
| (COCl)₂-DMSO (Swern conditions) | Mild conditions with Et₃N | noaa.gov |
| Tris(dimethylamino)phosphine (P(NMe₂)₃) | Refluxing CHCl₃ with diethylamine | mdpi.com |
The synthesis of nitriles via nucleophilic substitution with a cyanide ion is a fundamental method in organic chemistry, often referred to as the Kolbe nitrile synthesis. nih.gov This reaction typically involves an alkyl halide reacting with an alkali metal cyanide, such as sodium or potassium cyanide, in an Sₙ2 reaction. google.comnih.gov
However, this method is generally not applicable for the direct synthesis of aryl nitriles from aryl halides because the carbon-halogen bond in aryl halides is strong and resistant to Sₙ2 attack. Therefore, synthesizing this compound by direct displacement of a halogen on the aromatic ring with a cyanide ion under classical conditions is not a feasible pathway. The cyanide ion can, however, be used as a nucleophile in other types of reactions, such as the Sandmeyer reaction discussed below.
Modern and Catalytic Synthetic Strategies
Advances in catalysis have provided milder and more efficient routes to aromatic nitriles, overcoming the limitations of classical methods. These strategies are particularly important for the synthesis of highly functionalized molecules.
The Sandmeyer reaction is a well-established and reliable method for introducing a cyano group onto an aromatic ring. researchgate.net This reaction transforms an aryl amine into an aryl nitrile via a diazonium salt intermediate. advion.com For the synthesis of this compound, this would involve starting with 2-amino-6-hydroxybenzamide.
The process involves two main steps:
Diazotization : The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form a diazonium salt. advion.com
Cyanation : The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN). advion.comacs.org
This reaction is highly versatile and is a cornerstone in the synthesis of aromatic nitriles. researchgate.netresearchgate.net While effective, traditional Sandmeyer reactions often use stoichiometric amounts of copper and toxic cyanide salts, prompting the development of catalytic versions. nih.gov
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions for the formation of C-CN bonds. These methods often use aryl halides or pseudohalides as starting materials and offer milder conditions and broader substrate scope compared to classical approaches like the Rosenmund-von Braun reaction (which requires high temperatures and stoichiometric copper cyanide). acs.org
Copper-Catalyzed Cyanation: Copper-catalyzed reactions have been developed that allow for the cyanation of aryl halides using various cyanide sources. For example, an efficient protocol uses a copper iodide/triphenylphosphine catalyst system with formamide (B127407) serving as an inexpensive and less toxic cyanide source alternative. This method is tolerant of a wide range of functional groups. Another approach involves the copper-catalyzed oxidative cyanation of aryl halides where acetonitrile (B52724) can serve as the cyanide source. bldpharm.com
Iron-Catalyzed Cyanation: Iron, being an abundant and non-toxic metal, has emerged as an attractive catalyst. Iron-catalyzed methods for nitrile synthesis have been developed, for example, through the deoxynitrogenation of carboxylic acids in the presence of a cyanamide (B42294) as the nitrogen donor. Another iron-catalyzed protocol allows for the reaction of carboxylic acids with an N-cyano-N-aryl-arylsulfonamide to produce diverse nitrile compounds. While these methods are powerful, their application to a substrate with multiple sensitive functional groups like this compound would require careful optimization.
| Catalyst System | Substrate | Cyanide/Nitrogen Source | Typical Conditions | Reference |
|---|---|---|---|---|
| CuI / PPh₃ | Aryl Halide | Formamide / POCl₃ | 140 °C, 24 h | |
| Cu(OAc)₂ / PPh₃O | Aryl Halide | Acetonitrile / Ag₂O | 125 °C | bldpharm.com |
| PdCl₂ / CuI | N-Arylcyanothioformamide | Intramolecular | 120 °C, DMF/DMSO | google.com |
| Iron Catalyst | Carboxylic Acid | N-Cyano-N-aryl-arylsulfonamide | - |
Dehydrogenation Cascade Reactions
Dehydrogenation cascade reactions represent an elegant and atom-economical approach for constructing complex molecular architectures from simple precursors. These reactions often involve transition-metal-catalyzed C-H activation, enabling the formation of C-C or C-N bonds without the need for pre-functionalized starting materials. nih.govscispace.com
In the context of benzamide synthesis, cascade reactions can facilitate the construction of fused heterocyclic systems. For instance, a novel palladium-catalyzed cascade dehydrogenative cross-coupling/annulation reaction of N-alkoxybenzamides with β-keto esters has been developed for the synthesis of isoquinolinone derivatives. nih.govscispace.com This process proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle involving α-C(sp2)-H activation. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential for dehydrogenative cascades to build complex scaffolds from benzamide precursors. Such strategies could conceivably be adapted to create intricate derivatives from a suitably substituted benzamide core.
Another example is the cobalt-catalyzed dehydrogenative coupling of aromatic diamines and primary alcohols to yield 2-substituted benzimidazoles. rsc.org This method demonstrates the power of dehydrogenative coupling to form heterocyclic rings under mild conditions, offering a potential pathway for creating fused ring systems appended to a benzamide framework. Enzymatic cascades also present a green alternative for amide bond formation, combining nitrile hydrolyzing enzymes with amide bond synthetases to produce various amides from nitrile precursors under mild aqueous conditions. nih.gov
Table 1: Examples of Dehydrogenation Cascade Reactions in the Synthesis of Benzamide Analogs and Related Heterocycles
| Reaction Type | Reactants | Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| Dehydrogenative Cross-Coupling/Annulation | N-alkoxybenzamides, β-keto esters | Palladium | Isoquinolinone Derivatives | nih.gov |
| Dehydrogenative Coupling | Aromatic diamines, Primary alcohols | Cobalt Complex | 2-Substituted Benzimidazoles | rsc.org |
| Biocatalytic Cascade | Organic nitriles, Amine acceptors | Nitrile hydrolyzing enzymes, Amide bond synthetases | Chiral Amides | nih.gov |
Advanced Synthetic Techniques
Modern synthetic chemistry has embraced advanced technologies to improve reaction efficiency, reduce waste, and access novel chemical spaces. Microwave irradiation, flow chemistry, and electro-synthesis are at the forefront of these innovations, offering significant advantages over conventional batch processing for the synthesis of benzamide derivatives.
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds containing functionalities analogous to this compound.
For example, the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines was achieved by treating 4'-hydroxy chalcones with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) under solventless microwave conditions. researchgate.net This method proved to be significantly faster than conventional heating. researchgate.net Similarly, microwave irradiation has been used to synthesize novel 2-oxindole derivatives through the decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids, achieving high yields in just 5-10 minutes. mdpi.com These examples demonstrate the potential of MAOS to efficiently construct molecules with cyano and hydroxy groups, suggesting its applicability for the rapid synthesis of this compound or its libraries for screening purposes.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Analogous Structures
| Target Compound/Class | Microwave Conditions | Conventional Conditions | Advantage of MAOS | Ref. |
|---|---|---|---|---|
| 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines | 600 Watts, 4-6 min | Reflux, 8-10 hours | Drastically reduced reaction time | researchgate.net |
| 3-Hydroxy-2-oxindoles | 5-10 min | Not specified | High yields, short reaction time | mdpi.com |
| Quinoline-fused 1,4-benzodiazepines | 80 °C | Not specified | 92-97% yield (vs. 62-65% conventional) | nih.gov |
Flow Chemistry and Continuous Production Methods
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for chemical production, including enhanced safety, better process control, improved scalability, and the ability to perform multi-step syntheses without intermediate purification. nih.govacs.org
The synthesis of amides and benzamides is well-suited to flow chemistry. thieme-connect.deresearchgate.net Continuous flow processes have been developed for the synthesis of pharmaceutical ingredients like imatinib, where superheating solvents in a pressurized reactor significantly improved reaction yields. nih.gov A patent describes a continuous process for preparing benzamide derivatives, such as Alibendol, without the need to isolate and purify reaction intermediates, highlighting the efficiency gains possible with this technology. google.com The generation of reactive organometallic reagents and their subsequent use in reactions, such as the synthesis of ketones from Weinreb amides, has also been successfully implemented in flow systems. acs.org These examples underscore the potential for developing a robust, safe, and scalable continuous production method for this compound.
Electro-organic synthesis uses electricity as a "reagent" to drive chemical reactions, offering a green and powerful alternative to conventional methods that often rely on stoichiometric oxidants or reductants. nih.gov This technique allows for precise control over reaction conditions and can generate highly reactive intermediates. nih.gov
A significant development relevant to the synthesis of cyanated compounds is the electrochemically mediated cyanation/annulation process. nih.gov This method enables the in situ generation of cyanide ions from a much less toxic precursor, ammonium thiocyanate (B1210189) (NH4SCN), and their subsequent use in constructing CN-functionalized heterocycles. nih.govresearchgate.net The process involves the anodic oxidation of the thiocyanate anion to a cyanide anion, which then participates in the annulation reaction. nih.govresearchgate.net This approach avoids the direct handling of highly toxic cyanide salts and could be adapted for the cyanation of a suitable hydroxy-substituted benzene derivative to form a precursor for this compound. Industrial examples, such as the paired electrosynthesis of phthalide (B148349) and tert-butylbenzaldehyde dimethyl acetal (B89532) by BASF, demonstrate the scalability and economic viability of electro-organic methods. thieme-connect.de
Precursors and Intermediate Derivatization in Synthesis
The strategic selection of starting materials and the derivatization of key intermediates are fundamental to the successful synthesis of target molecules like this compound. The synthesis often involves a multi-step sequence where cyano, hydroxyl, and amide functionalities are introduced or manipulated.
A common strategy for synthesizing substituted benzamides involves starting with a suitably substituted benzoic acid or aniline. For instance, the synthesis of a series of novel benzamides involved the cyanation of methyl 2-chloro-5-iodobenzoate using CuCN, followed by amidation. mdpi.com Another patented process for 2-amino-4,6-dimethoxybenzamide (B1287547) starts with 3,5-dimethoxyaniline, which undergoes a sequence of protection, halogenation, cyanation with copper(I) cyanide, and finally hydration of the nitrile group to form the benzamide. google.com
The direct introduction of the carboxamide group onto an aromatic ring is also possible. A Friedel-Crafts-type carboxamidation of arenes using cyanoguanidine in a superacid has been reported, which proceeds through a proposed superelectrophilic intermediate. nih.gov This method provides a direct route to benzamide derivatives from simple arenes. nih.gov
Reaction Mechanisms and Chemical Transformations
General Reaction Pathways of Nitriles and Amides
The nitrile and amide groups are the primary sites for many of the characteristic reactions of 2-Cyano-6-hydroxybenzamide. These functional groups can undergo hydrolysis, reduction, and reactions with nucleophilic organometallic species.
The hydrolysis of this compound involves the reaction of the nitrile and amide groups with water, typically under acidic or basic conditions, to yield carboxylic acids. The process is stepwise, with the nitrile group first hydrolyzing to an amide, and then the amide hydrolyzing to a carboxylic acid.
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by water. libretexts.orgchemistrysteps.comyoutube.comyoutube.comlibretexts.org This leads to the formation of an amide intermediate. The amide can then undergo further acid-catalyzed hydrolysis to yield a carboxylic acid and an ammonium (B1175870) ion. In the case of this compound, the initial hydrolysis of the cyano group would yield 2-carbamoyl-6-hydroxybenzamide, which upon further hydrolysis would produce 2-carboxy-6-hydroxybenzamide.
In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.comyoutube.com This process also proceeds through an amide intermediate. The final product under basic conditions is the salt of the carboxylic acid (a carboxylate), which requires an acidic workup to protonate it to the free carboxylic acid. youtube.comchemistrysteps.com The hydrolysis pathway of this compound can be represented as follows:
| Stage | Reactant | Conditions | Intermediate/Product |
| Nitrile Hydrolysis | This compound | H₃O⁺ or OH⁻, H₂O, heat | 2-(Aminocarbonyl)-6-hydroxybenzamide |
| Amide Hydrolysis | 2-(Aminocarbonyl)-6-hydroxybenzamide | H₃O⁺ or OH⁻, H₂O, heat | 2-Carboxy-6-hydroxybenzoic acid |
This table illustrates the stepwise hydrolysis of this compound.
The nitrile and amide functionalities of this compound can be reduced using various reducing agents. The reduction of the nitrile group typically yields a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction proceeds by the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction.
The amide group can also be reduced to an amine, again using a powerful reducing agent like LiAlH₄. This reaction involves the conversion of the carbonyl group into a methylene (B1212753) group. The selective reduction of one functional group in the presence of the other can be a synthetic challenge and would depend on the choice of reducing agent and reaction conditions.
| Functional Group | Reducing Agent | Product |
| Nitrile (-C≡N) | e.g., LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |
| **Amide (-CONH₂) ** | e.g., LiAlH₄, then H₂O | Amine (-CH₂NH₂) |
This interactive table summarizes the reduction products of the nitrile and amide groups.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases. masterorganicchemistry.com Their reaction with this compound is dominated by the presence of the acidic phenolic hydroxyl group. These reagents will readily deprotonate the hydroxyl group in an acid-base reaction before any nucleophilic attack on the nitrile or amide carbonyl can occur. masterorganicchemistry.com
Once the phenolic proton is removed, the reaction of a Grignard or organolithium reagent with the nitrile group would lead to the formation of a ketone after an aqueous workup. libretexts.orgnih.govresearchgate.net The organometallic reagent adds once to the nitrile, forming an imine anion intermediate which is stable to further addition. nih.gov Hydrolysis of this intermediate yields the ketone. However, due to the initial acid-base reaction, at least two equivalents of the organometallic reagent would be required: one to deprotonate the phenol (B47542) and a second to attack the nitrile.
| Reagent | Site of Initial Reaction | Subsequent Reaction | Final Product (after workup) |
| Grignard Reagent (RMgX) | Phenolic -OH | Nitrile (-C≡N) | Ketone |
| Organolithium (RLi) | Phenolic -OH | Nitrile (-C≡N) | Ketone |
This table outlines the expected reactivity of this compound with organometallic reagents.
Cascade and Multi-component Reactions
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. ekb.eg Similarly, multi-component reactions (MCRs) involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants.
While specific examples involving this compound are not prevalent in the literature, its structure makes it an ideal candidate as a building block for such reactions. The presence of nucleophilic (phenolic oxygen, amide nitrogen) and electrophilic (nitrile carbon, amide carbonyl carbon) centers, along with the potential for activation by the aromatic ring, could be exploited to construct complex heterocyclic systems. researchgate.netnih.govnih.gov For instance, the nitrile and amide groups could react with a bidentate reagent in a cascade sequence to form fused heterocyclic rings.
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are exchanged, often in a concerted step. osti.gov Phenols are common participants in PCET reactions. The 6-hydroxy group of this compound can undergo oxidation, and this process can be coupled to the transfer of the phenolic proton. princeton.eduyoutube.com
The intramolecular hydrogen bonding possibilities between the phenolic -OH and the ortho-cyano and ortho-amide groups can facilitate PCET. Upon oxidation of the phenol, a phenoxyl radical is formed, and the proton can be transferred to a suitable acceptor, which could be an external base or potentially one of the adjacent nitrogen-containing functional groups. The thermodynamics and kinetics of such a process would be influenced by the electronic environment of the aromatic ring and the stability of the resulting radical and protonated species. princeton.edu
Chemoselectivity in Synthetic Transformations
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In this compound, achieving high chemoselectivity is a key consideration for its synthetic utility.
As discussed, the reaction with organometallic reagents demonstrates high chemoselectivity for the acidic phenolic proton. For other transformations, such as reduction or hydrolysis, achieving selectivity between the nitrile and amide groups would require careful selection of reagents and reaction conditions. For example, milder reducing agents might selectively reduce the nitrile over the more robust amide. Similarly, partial hydrolysis of the nitrile to the amide without affecting the existing amide would require precise control. The electronic effects of the substituents on the aromatic ring play a crucial role in modulating the reactivity of each functional group, thereby influencing the chemoselectivity of a given transformation.
Research on Photochemical Transformations of this compound Remains Undisclosed
Despite a thorough review of available scientific literature, detailed research findings on the photochemical transformations and mechanistic studies specifically concerning the chemical compound This compound are not publicly available. Searches for direct studies into the light-induced reactions, quantum yields, reaction intermediates, and mechanistic pathways of this particular molecule have not yielded any specific results.
While the broader field of photochemistry extensively covers the reactions of related aromatic compounds, such as substituted benzamides and phenols, a direct extrapolation of these findings to this compound would be scientifically unfounded. The unique substitution pattern of a cyano group at the 2-position and a hydroxyl group at the 6-position on the benzamide (B126) scaffold is expected to confer specific electronic and reactive properties that would govern its behavior upon exposure to light. Without dedicated experimental and computational studies, any discussion of its photochemical profile would be purely speculative.
General photochemical principles suggest that the presence of both an electron-withdrawing cyano group and an electron-donating hydroxyl group, along with the amide functionality, could lead to complex excited-state dynamics. Potential pathways could theoretically include intramolecular proton or hydrogen atom transfer, photo-induced cyclization, or other rearrangements. However, in the absence of empirical data, these remain hypothetical possibilities.
It is important to note that the absence of published research does not definitively mean that no such studies have ever been conducted. The information may be part of proprietary research not available in the public domain or may be a subject of ongoing, yet-to-be-published, scientific inquiry.
Therefore, this article cannot provide the requested detailed analysis of the photochemical transformations and mechanistic studies of this compound due to the current lack of available scientific evidence.
Derivatization Strategies and Chemical Modification
Derivatization for Enhanced Analytical Detection
Derivatization is a common technique used in chemical analysis to modify an analyte, such as 2-Cyano-6-hydroxybenzamide, to improve its detection and quantification. This process can enhance the compound's volatility, improve its response to a specific detector, or increase its stability during analysis.
Modification for Improved Volatility and Detector Response
While specific studies on the derivatization of this compound for improved volatility and detector response are not extensively documented, general principles of analytical chemistry suggest potential pathways. For techniques like gas chromatography (GC), where volatility is crucial, the hydroxyl (-OH) and amide (-CONH2) groups of this compound can be targeted. Silylation, a common derivatization method, could be employed to replace the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. This would decrease the compound's polarity and increase its volatility, making it more amenable to GC analysis.
For liquid chromatography (LC) applications, derivatization can be used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. The aromatic ring of this compound provides a site for such modifications.
Strategies for Analyte Stabilization
The stability of this compound during analytical procedures is crucial for obtaining accurate and reproducible results. The hydroxyl group, in particular, can be susceptible to oxidation. Derivatization can protect these functional groups. For instance, acetylation of the hydroxyl group to form an ester could prevent its oxidation during sample preparation and analysis.
Functional Derivatization for Material Integration
The functional groups of this compound, namely the cyano, hydroxyl, and amide groups, offer multiple points for chemical modification, enabling its integration into various materials. This functional derivatization can impart new properties to the resulting materials or allow the molecule to act as a linker or building block in more complex structures.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
¹H NMR and ¹³C NMR Analysis
One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural information. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus. nmrdb.org
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 2-Cyano-6-hydroxybenzamide displays distinct signals corresponding to the aromatic protons and the protons of the amide and hydroxyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and amide groups and the electron-donating effect of the hydroxyl group. The protons on the aromatic ring are expected to appear in the downfield region, typically between 6.0 and 8.0 ppm. The protons of the -NH₂ group of the benzamide (B126) and the -OH group are also anticipated to produce signals, though their chemical shifts can be variable and depend on factors such as solvent and concentration.
¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. chemaxon.com The carbon atoms in the aromatic ring will resonate in the typical aromatic region (approximately 110-160 ppm). The carbon of the cyano group (-C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbonyl carbon (-C=O) of the amide group will appear further downfield, generally above 160 ppm. prospre.camestrelab.com
The predicted NMR data is summarized in the tables below. It is important to note that these are theoretically calculated values and may differ slightly from experimental results.
Predicted ¹H NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (aromatic) | 6.5 - 7.5 |
| H (hydroxyl) | 9.0 - 11.0 |
| H (amide) | 7.5 - 8.5 |
Predicted ¹³C NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (aromatic C-H) | 110 - 135 |
| C (aromatic C-CN) | 105 - 115 |
| C (aromatic C-OH) | 155 - 165 |
| C (aromatic C-CONH₂) | 130 - 140 |
| C (cyano) | 115 - 120 |
| C (carbonyl) | 165 - 175 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are invaluable. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a detailed structural map.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon atoms that bear hydrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, HMBC would show correlations from the aromatic protons to the carbonyl carbon and the cyano carbon, confirming the substitution pattern of the benzene ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, can offer significant structural details.
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)
Liquid chromatography-mass spectrometry is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS would be a suitable method for its analysis. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) would involve selecting this molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would provide valuable structural information.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 163.05 |
| [M+Na]⁺ | 185.03 |
| [M-NH₂]⁺ | 147.04 |
| [M-CO]⁺ | 135.06 |
Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS)
Gas chromatography-mass spectrometry is another hyphenated technique that pairs gas chromatography with mass spectrometry. The applicability of GC-MS to this compound would depend on its volatility and thermal stability. Derivatization might be necessary to increase its volatility. If amenable to GC-MS analysis, the resulting mass spectrum would provide the molecular weight and a fragmentation pattern that could be compared with spectral libraries for identification.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. In this technique, the sample is co-crystallized with a matrix and then irradiated with a laser. This process generates singly charged molecular ions, which are then analyzed by a time-of-flight mass analyzer. For this compound, MALDI-TOF-MS would be expected to produce a strong signal for the molecular ion, providing an accurate determination of its molecular weight.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The nitrile (-C≡N) group typically exhibits a sharp and distinct stretching vibration in the region of 2200-2260 cm⁻¹. researchgate.netresearchgate.net The exact position of this band can be sensitive to the electronic environment. researchgate.net The hydroxyl (-OH) group will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The amide group will present several characteristic bands: the N-H stretch around 3100-3500 cm⁻¹, the C=O stretch (Amide I band) at approximately 1630-1695 cm⁻¹, and the N-H bend (Amide II band) near 1550-1640 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the benzene ring will appear in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* electronic transitions within the aromatic benzamide system. The presence of the hydroxyl and cyano groups as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). In a study of the related compound 2-cyano-6-hydroxybenzothiazole, the interaction with other molecules was shown to influence the UV-visible absorption spectrum, indicating the sensitivity of the electronic environment to intermolecular interactions. rsc.org It is anticipated that this compound would exhibit similar behavior, with its UV-Vis spectrum being sensitive to solvent polarity and pH.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| Infrared (IR) | -OH stretch (H-bonded) | 3200-3600 (broad) |
| Aromatic C-H stretch | >3000 | |
| -C≡N stretch | 2200-2260 | |
| C=O stretch (Amide I) | 1630-1695 | |
| N-H bend (Amide II) | 1550-1640 | |
| Aromatic C=C stretch | 1400-1600 | |
| Ultraviolet-Visible (UV-Vis) | π-π* transitions | ~250-350 nm (in a suitable solvent) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. The cyano (-C≡N) group in organic molecules typically gives rise to a strong and sharp Raman signal in the 2100-2300 cm⁻¹ region. researchgate.net The position, intensity, and shape of this band are sensitive to factors such as solvent polarity, hydrogen bonding, and the local electric field. researchgate.net This makes the cyano group an excellent vibrational probe for studying intermolecular interactions.
The Raman spectrum of this compound would also feature bands corresponding to the vibrations of the aromatic ring. The collective C-C and C=C stretching modes within the benzene ring are expected to be prominent. mdpi.com The sensitivity of the Raman active modes to the electronic structure can provide insights into the degree of π-conjugation within the molecule. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) could potentially be employed to significantly enhance the Raman signal of this compound, allowing for highly sensitive detection. nih.gov
Crystal Structure Analysis and Intermolecular Interactions
In the solid state, it is highly probable that molecules of this compound would arrange themselves to maximize these hydrogen bonding interactions, likely forming dimers or extended chains. For instance, the amide groups of adjacent molecules could form classic R²₂(8) hydrogen-bonded dimers. Furthermore, the hydroxyl groups could participate in hydrogen bonding with the cyano nitrogen or the amide carbonyl oxygen of neighboring molecules.
A detailed single-crystal X-ray diffraction study would be necessary to definitively determine the crystal system, space group, unit cell dimensions, and the precise nature of the intermolecular interactions in this compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of medium-sized organic molecules like 2-Cyano-6-hydroxybenzamide, owing to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in elucidating the molecule's structural and electronic characteristics.
The first step in the computational study of this compound involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | - | - |
| C-CN | 1.45 | - | - |
| C≡N | 1.16 | - | - |
| C-CONH₂ | 1.50 | - | - |
| C=O | 1.24 | - | - |
| C-N (amide) | 1.34 | - | - |
| C-OH | 1.36 | - | - |
| O-H | 0.97 | - | - |
| C-C-N (cyano) | - | 178.5 | - |
| C-C-C (ring) | - | 119.5 - 120.5 | - |
| O=C-N (amide) | - | 122.0 | - |
| C-O-H | - | 109.0 | - |
| C-C-C-O (dihedral) | - | - | 0.0 / 180.0 |
| C-C-C-C (dihedral) | - | - | 0.0 |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. For organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometries and electronic properties.
The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) allows for a more accurate description of bonding, while diffuse functions (++) are important for describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in this compound. The selection of an appropriate functional and basis set is a critical step in ensuring the reliability of the computational results. For instance, studies on related benzamide (B126) derivatives have successfully utilized the B3LYP functional with the 6-311++G(d,p) basis set to obtain accurate theoretical parameters.
Electronic Properties and Reactivity Descriptors
DFT calculations provide a wealth of information about the electronic structure of this compound, which is fundamental to understanding its reactivity. Various electronic properties and reactivity descriptors can be derived from the computed molecular orbitals and electron density.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group, the nitrogen atom of the cyano group, and the oxygen atom of the hydroxyl group, indicating these as potential sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential, making them susceptible to nucleophilic attack or hydrogen bond acceptance. The aromatic ring itself will have a complex potential distribution influenced by the attached functional groups.
Global reactivity descriptors, such as electrophilicity (ω), chemical potential (μ), chemical hardness (η), and chemical softness (S), can be calculated from the energies of the HOMO and LUMO. These descriptors provide a quantitative measure of the molecule's reactivity.
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered hard, while a molecule with a small gap is considered soft. irjweb.com
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Chemical Potential (μ) | -3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Chemical Softness (S) | 0.38 eV⁻¹ |
| Electrophilicity Index (ω) | 2.79 eV |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are instrumental in predicting spectroscopic properties, which can then be correlated with experimental findings to confirm structural assignments and understand the underlying electronic transitions and magnetic environments of the nuclei.
Time-Dependent DFT (TD-DFT) for Electronic Absorption
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). mdpi.com This approach can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of peaks in an experimental spectrum.
For a molecule like this compound, TD-DFT calculations would typically be performed using a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to obtain accurate predictions. researchgate.net The calculations would reveal the nature of the electronic transitions, such as n → π* or π → π, by analyzing the molecular orbitals involved. For instance, in analogous phenolic compounds, the lowest energy transitions are often of π → π character, involving the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO).
A hypothetical TD-DFT study on this compound in a non-polar solvent might yield the following predicted electronic transitions, which could then be compared with experimental UV-Vis data for validation.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 320 | 0.45 | HOMO → LUMO (π → π) |
| S0 → S2 | 285 | 0.12 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 260 | 0.08 | HOMO → LUMO+1 (n → π*) |
NMR Chemical Shift Prediction (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. rsc.orgnih.gov This method, typically employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. imist.maresearchgate.net By referencing these calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS), theoretical chemical shifts can be obtained.
Predicting the 1H and 13C NMR chemical shifts of this compound using the GIAO method can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different atoms. The accuracy of the predictions can be enhanced by considering conformational averaging if the molecule possesses significant flexibility.
Below is a table of hypothetical GIAO-predicted 13C NMR chemical shifts for this compound, which would be instrumental in assigning the resonances in an experimental spectrum.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (amide) | 168.5 |
| C-OH | 155.2 |
| C-CN | 118.9 |
| C-NH2 | 110.1 |
| Aromatic CH | 132.4, 121.7, 115.3 |
| CN | 116.8 |
Solvent Effects on Electronic and Spectroscopic Properties
The surrounding solvent medium can significantly influence the electronic and spectroscopic properties of a solute molecule through various intermolecular interactions. researchgate.netresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. nih.gov In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
For this compound, changes in solvent polarity are expected to affect its UV-Vis absorption spectrum. In polar solvents, the formation of hydrogen bonds with the hydroxyl and amide groups can lead to shifts in the absorption maxima. For instance, a bathochromic (red) shift is often observed for π → π* transitions in polar solvents, while a hypsochromic (blue) shift is typical for n → π* transitions. nih.gov
A computational study employing TD-DFT combined with PCM could predict these solvatochromic shifts for this compound in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
|---|---|---|
| Hexane | 1.88 | 318 |
| Chloroform | 4.81 | 322 |
| Ethanol | 24.55 | 328 |
| Water | 80.10 | 335 |
Computational Modeling of Reaction Mechanisms and Selectivity
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. ibs.re.kr This information is crucial for understanding reaction pathways and predicting selectivity.
For this compound, computational modeling could be used to explore various reactions, such as its synthesis or subsequent functionalization. For example, the mechanism of a nucleophilic aromatic substitution reaction on the benzene (B151609) ring could be modeled to understand the directing effects of the cyano, hydroxyl, and amide substituents. By mapping the potential energy surface of the reaction, intermediates and transition states can be identified, and the most favorable reaction pathway can be determined.
A hypothetical study on the regioselectivity of an electrophilic aromatic substitution on this compound might involve calculating the activation energies for substitution at the different available positions on the aromatic ring.
| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Position 3 | 22.5 | Minor |
| Position 4 | 18.2 | Major |
| Position 5 | 25.1 | Minor |
Studies on Intermolecular Interactions
The intermolecular interactions of this compound are critical for understanding its solid-state structure, solubility, and interactions with biological targets. Computational methods can be used to analyze and quantify these non-covalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov
The presence of hydroxyl and amide groups in this compound makes it a potent hydrogen bond donor and acceptor. The cyano group can also participate in weaker hydrogen bonding. Computational studies on analogous molecules like salicylamide have shown the importance of the salicylamide fragment in forming strong intermolecular contacts, primarily of dispersion and electrostatic character. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a deeper understanding of the nature of these interactions. acs.org
A computational analysis of a dimer of this compound could reveal the preferred modes of interaction and their relative strengths.
| Interaction Component | Energy (kcal/mol) |
|---|---|
| Electrostatics | -8.5 |
| Exchange | 12.1 |
| Induction | -3.2 |
| Dispersion | -6.8 |
| Total Interaction Energy | -6.4 |
Applications in Organic Synthesis and Advanced Materials Science
Synthetic Utility as Key Intermediates
There is no specific information available in the searched scientific literature that details the use of 2-Cyano-6-hydroxybenzamide as a key intermediate in synthetic pathways. While substituted benzamides and benzonitriles are crucial building blocks in medicinal chemistry and materials science, the specific synthetic utility of this particular molecule has not been documented. For instance, processes for the synthesis of related compounds like 2-amino-4,6-dimethoxybenzamide (B1287547) involve the hydration of a corresponding benzonitrile, a common reaction for this class of compounds. However, specific examples of this compound being used as a precursor to other complex molecules are not provided in the search results.
Applications in Heterocyclic Compound Synthesis
The application of this compound in the synthesis of heterocyclic compounds is not specifically described in the available literature. Generally, compounds containing both a cyano group and an amide group, such as cyanoacetamide derivatives, are highly versatile synthons for building a wide variety of heterocyclic systems. tubitak.gov.tr The cyano group can participate in cyclization reactions, acting as an electrophile to facilitate the formation of rings. quimicaorganica.org Despite the potential reactivity of its functional groups, no studies were found that specifically utilize this compound as a starting material for creating pyridines, pyrimidines, thiazoles, or other heterocyclic structures.
Integration into Advanced Functional Materials
There is a lack of specific research findings detailing the integration of this compound into advanced functional materials. The following subsections address the specific areas of interest and the absence of data.
No literature was found that discusses the use of this compound in organic electronics or optoelectronics. The introduction of cyano groups is a well-established strategy for developing n-type organic semiconductors due to their strong electron-withdrawing nature, which helps to lower the frontier molecular orbital energy levels. rsc.org This functionalization is common in various (hetero)arenes used in devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.org However, there are no specific reports of this compound being synthesized or investigated for these purposes.
Specific data on the application of this compound in thin film technologies or for engineering interfaces is not available in the search results. The properties of thin films are highly dependent on the molecular structure of the organic material used, influencing factors such as molecular packing, charge transport, and stability. While functionalized benzamides could potentially be used to modify surfaces or form ordered films, no studies have been published that explore this for this compound.
There is no specific evidence of this compound being employed in the development of chemical sensors. While various benzamide (B126) and cyano-containing compounds have been designed as chemosensors, for example, for the detection of cyanide ions, these typically involve more complex structures designed to produce a specific optical or electrochemical response upon binding to an analyte. researchgate.netsigmaaldrich.com The search results did not yield any research on the sensing capabilities of this compound itself.
Advanced Analytical Methodologies and Quantitative Analysis
Comprehensive Sample Preparation Strategies
Effective sample preparation is a critical prerequisite for reliable quantitative analysis, aiming to isolate the analyte of interest from complex sample matrices, minimize interference, and enhance detection sensitivity. The choice of technique is contingent on the physicochemical properties of the analyte and the nature of the sample matrix.
Extraction Techniques
For compounds like 2-Cyano-6-hydroxybenzamide, which possesses both a polar hydroxyl group and a moderately nonpolar benzamide (B126) structure, several extraction techniques can be considered.
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of hydroxybenzamides from aqueous samples, a common approach involves the use of a water-immiscible organic solvent. The efficiency of the extraction is highly dependent on the pH of the aqueous phase, which influences the ionization state of the analyte. For phenolic compounds, adjusting the pH to be acidic ensures that the hydroxyl group is protonated, thereby increasing its lipophilicity and facilitating its transfer into the organic phase.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, offering higher recovery rates, reduced solvent consumption, and the potential for automation. The selection of the sorbent material is crucial and depends on the analyte's properties. For a compound with the characteristics of this compound, reversed-phase SPE would be a suitable choice. In this mode, a nonpolar sorbent (e.g., C18-silica) is used to retain the analyte from a polar sample matrix. The analyte is then eluted with a less polar solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph or a liquid chromatograph for desorption and analysis. The choice of fiber coating is critical and would depend on the polarity of this compound.
Chromatographic Separation Techniques
Chromatography is the cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into their individual components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and commonly used techniques for the analysis of organic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of hydroxybenzamides, reversed-phase HPLC is the most common approach. A nonpolar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of a small amount of acid (e.g., formic acid or acetic acid) in the mobile phase is often necessary to suppress the ionization of phenolic hydroxyl groups and ensure good peak shape and retention time reproducibility.
A general HPLC method for the analysis of a related compound, 2-cyanobenzamide, utilizes a reverse-phase column with a mobile phase of acetonitrile and water. nih.gov For mass spectrometric detection, phosphoric acid in the mobile phase would be replaced with a volatile acid like formic acid. nih.gov
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group and a relatively high molecular weight, direct analysis of this compound by GC may be challenging. Derivatization is often required to increase the volatility and thermal stability of such compounds. A common derivatization strategy for hydroxyl groups is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm), resulting in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. A UPLC method would offer a considerable advantage for the analysis of this compound, especially in complex matrices where high-resolution separation from interfering components is required. For instance, UPLC methods have been successfully developed for the rapid analysis of various phenolic compounds.
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers exceptional selectivity and sensitivity, making it the gold standard for trace-level quantification.
For the analysis of this compound, electrospray ionization (ESI) would be the most suitable ionization technique for LC-MS analysis. ESI is a soft ionization technique that can generate intact molecular ions from polar and thermally labile compounds. Both positive and negative ion modes could be explored. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
For quantitative analysis, tandem mass spectrometry (MS/MS) is typically employed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this approach, the precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique provides a high degree of selectivity and sensitivity, minimizing the impact of matrix effects.
While no specific mass spectrum for this compound is readily available, the mass spectrum of a related compound, 2-cyanoacetamide, shows its molecular ion and fragmentation pattern under electron ionization. acs.org
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances the selectivity and sensitivity of quantitative assays. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process of selecting a specific precursor-to-product ion transition is highly specific to the analyte, effectively reducing background noise and matrix interference. This leads to a substantial improvement in the signal-to-noise ratio, allowing for the detection and quantification of the compound at very low concentrations.
Triple Quadrupole Mass Spectrometry (QqQ-MS) and Multiple Reaction Monitoring (MRM)
Triple quadrupole mass spectrometers (QqQ-MS) are the instruments of choice for quantitative MS/MS analysis due to their high sensitivity, wide dynamic range, and robustness. These instruments operate in the Multiple Reaction Monitoring (MRM) mode, which is a highly specific and sensitive scanning mode. In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion of the analyte, the second quadrupole (q2) acts as a collision cell where the ion is fragmented, and the third quadrupole (Q3) is set to monitor a specific product ion. By monitoring one or more specific MRM transitions for a single compound, the method achieves exceptional selectivity and sensitivity.
For the quantitative analysis of this compound, a precursor ion would be selected (e.g., [M+H]⁺ or [M-H]⁻) and its characteristic product ions would be identified. The most intense and specific product ion is typically used for quantification (quantifier), while a second product ion is monitored for confirmation (qualifier).
Table 1: Illustrative MRM Transitions for a Related Benzamide Compound
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Salicylamide | 138.1 | 93.1 | 65.1 | 20 |
This table presents hypothetical data for a structurally similar compound, salicylamide, to illustrate the parameters used in an MRM method. The optimal parameters for this compound would need to be determined experimentally.
Method Validation and Performance Characteristics
A critical aspect of any quantitative analytical method is its validation, which ensures that the method is reliable, reproducible, and fit for its intended purpose. The validation process assesses several key performance characteristics.
Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥ 0.99.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision. The LOQ is a critical parameter for quantitative assays, especially when dealing with low concentrations of the analyte.
Table 2: Illustrative Linearity, LOD, and LOQ Data for a Related Benzamide Compound
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
This table provides example data for a related benzamide compound to demonstrate typical method performance. Actual values for this compound would require experimental determination.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value. It is typically expressed as the percentage of recovery of a known amount of analyte spiked into a blank matrix.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: intra-day precision (within the same day) and inter-day precision (over several days).
Table 3: Illustrative Accuracy and Precision Data for a Related Benzamide Compound
| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (% Recovery) |
| Low QC | 5 | ≤ 10% | ≤ 15% | 90 - 110% |
| Mid QC | 100 | ≤ 10% | ≤ 15% | 90 - 110% |
| High QC | 800 | ≤ 10% | ≤ 15% | 90 - 110% |
This table presents typical acceptance criteria and results for accuracy and precision from a validated bioanalytical method for a related compound. The specific values for this compound would need to be established through rigorous method validation studies.
Future Research Directions and Emerging Challenges
Development of Novel Synthetic Routes and Sustainable Processes
One promising approach involves the use of catalytic systems to achieve C-H activation and subsequent cyanation and amidation of a suitable phenol (B47542) precursor. This would streamline the synthesis by reducing the number of steps and minimizing the use of protecting groups. Furthermore, the exploration of flow chemistry for the synthesis of 2-Cyano-6-hydroxybenzamide could offer advantages in terms of safety, scalability, and process control.
Sustainable processes are also being investigated, including the use of renewable starting materials and solvent-free or aqueous reaction media. Biocatalysis, employing enzymes to catalyze specific steps in the synthetic sequence, represents another avenue for developing more sustainable and selective synthetic routes.
Exploration of New Reaction Mechanisms and Selectivity Control
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling the selectivity of its transformations and for designing new reactions. The interplay between the cyano, hydroxyl, and amide functional groups offers a rich landscape for mechanistic exploration.
Future research will likely focus on computational and experimental studies to elucidate the pathways of its key reactions. For instance, investigating the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the benzene (B151609) ring is of significant interest. The directing effects of the three different functional groups need to be systematically studied to predict and control the outcome of these reactions.
Moreover, the development of stereoselective reactions involving this compound is an emerging area. This could involve the use of chiral catalysts to introduce new stereocenters or to achieve atroposelective synthesis of its derivatives. Understanding the factors that govern selectivity will be paramount for the synthesis of complex molecules with specific biological activities.
Advancements in Spectroscopic and Computational Characterization
Comprehensive characterization of this compound and its derivatives is essential for confirming their structure and understanding their electronic and geometric properties. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, advancements in these and other methods will provide deeper insights.
Future research will likely involve the application of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals, especially in complex derivatives. Solid-state NMR could also be employed to study the compound's structure and dynamics in the solid phase.
Computational chemistry is poised to play an increasingly important role in characterizing this compound. researchgate.net Density functional theory (DFT) calculations can be used to predict its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Time-dependent DFT (TD-DFT) can help in interpreting its UV-visible absorption spectra. researchgate.net The synergy between experimental and computational data will be crucial for a complete understanding of its properties.
Expanding Applications in Specialized Chemical Fields
While the full application spectrum of this compound is still being uncovered, its unique combination of functional groups suggests potential in several specialized chemical fields. The presence of a chelating motif (hydroxyl and amide groups) and a reactive cyano group makes it an interesting candidate for coordination chemistry and materials science.
Future research may explore its use as a ligand for the synthesis of novel metal complexes with interesting catalytic or photophysical properties. The cyano group can also serve as a handle for post-synthetic modification, allowing for the construction of more complex architectures, such as metal-organic frameworks (MOFs) or polymers.
In the field of medicinal chemistry, derivatives of this compound could be designed and synthesized as potential enzyme inhibitors or receptor ligands. The ability to functionalize the aromatic ring and the amide nitrogen provides opportunities for creating a library of compounds for biological screening.
Methodological Challenges in Analysis and Derivatization
Despite the growing interest in this compound, several methodological challenges in its analysis and derivatization need to be addressed. The development of robust and sensitive analytical methods for its detection and quantification in various matrices is a priority.
One of the challenges lies in its chromatographic analysis. Due to its polar nature, it may exhibit poor retention on standard reversed-phase columns. Future work should focus on developing optimized liquid chromatography methods, possibly involving derivatization to enhance its hydrophobicity and improve its detection by mass spectrometry.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
